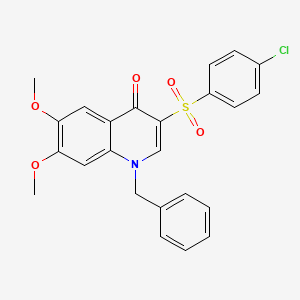

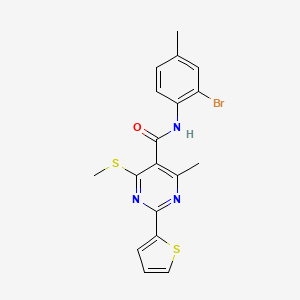

1-Benzyl-3-(4-chlorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-3-(4-chlorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one is a synthetic compound with potential therapeutic applications. It belongs to the class of quinolone derivatives and has been studied for its various biological activities.

Aplicaciones Científicas De Investigación

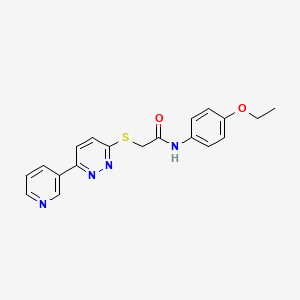

Copper-Mediated Ortho C-H Sulfonylation

Copper-mediated ortho C-H bond sulfonylation of benzoic acid derivatives, involving an 8-aminoquinoline moiety as a bidentate directing group, has been explored. This method allows the synthesis of various aryl sulfones with excellent regioselectivity and good yields, demonstrating the compound's utility in complex organic syntheses (Liu et al., 2015).

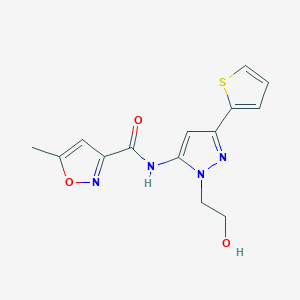

Pro-apoptotic Effects in Cancer Cells

New sulfonamide derivatives, including N-(quinolin-8-yl)-4-nitro-benzenesulfonamide hydrochloride, have been synthesized and evaluated for their in vitro anti-cancer activity against various cancer cell lines. These compounds were found to significantly reduce cell proliferation and induce the expression of pro-apoptotic genes, mediated by activation of p38 and ERK phosphorylation (Cumaoğlu et al., 2015).

Crystal Structure Analysis

Studies on the crystal structure of related compounds, such as 2-[4-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-oxoazetidin-3-yl]benzo[de]isoquinoline-1,3-dione dimethyl sulfoxide monosolvate, provide insights into the molecular configurations and interactions within these complex molecules. Such analyses are crucial for understanding the chemical and physical properties of similar compounds (Celik et al., 2015).

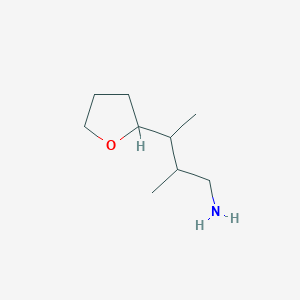

Synthesis of Nonproteinogenic Amino Acid Derivatives

Efforts have been made to synthesize novel, doubly constrained amino acid derivatives using related quinoline compounds. These derivatives are of interest for peptide synthesis and offer a range of new derivatives suitable for this purpose (Czombos et al., 2000).

Antimicrobial Agents

New quinazoline derivatives have been synthesized and screened for their antibacterial and antifungal activities. These compounds, including those with 6,7-dimethoxy tetrahydroisoquinoline structures, have shown potential as antimicrobial agents (Desai et al., 2007).

Propiedades

IUPAC Name |

1-benzyl-3-(4-chlorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO5S/c1-30-21-12-19-20(13-22(21)31-2)26(14-16-6-4-3-5-7-16)15-23(24(19)27)32(28,29)18-10-8-17(25)9-11-18/h3-13,15H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCCRGDLTYFGMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(4-chlorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1H-imidazol-1-yl)phenyl]quinoline](/img/structure/B2720485.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2720491.png)

![5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2720497.png)

![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2720499.png)

![2-[(Morpholin-4-ylacetyl)amino]benzamide](/img/structure/B2720501.png)

![5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2720505.png)